2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 3,4-dichloroaniline with quinoline-4-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet the demand for research purposes .
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in inhibiting bacterial growth.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as DNA gyrase. By inhibiting this enzyme, the compound can interfere with bacterial DNA replication, leading to its antimicrobial effects. The specific pathways involved in this inhibition are still under investigation.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide can be compared with other quinoline derivatives, such as:
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid: Similar in structure but lacks the hydrazide group.
2-(3,4-Dichlorophenyl)quinoline-4-amine: Contains an amine group instead of a hydrazide group.
The uniqueness of this compound lies in its specific hydrazide functional group, which imparts distinct chemical properties and biological activities .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-12-6-5-9(7-13(12)18)15-8-11(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOZJUDNSLCWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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